Pirtobrutinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZAWAUZXYCBKZ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101700-15-4 | |
| Record name | Pirtobrutinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101700154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-PYRAZOLE-4-CARBOXAMIDE, 5-AMINO-3-[4-[[(5-FLUORO-2-METHOXYBENZOYL)AMINO]METHY L]PHENYL]-1-[(1S)-2,2,2-TRIFLUORO-1-METHYLETHYL]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRTOBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNA39I7ZVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pirtobrutinib: a Novel Non Covalent Btk Inhibitor
Mechanism of Action of Pirtobrutinib
Selective and Reversible Binding to BTK
This compound functions by selectively and reversibly binding to the BTK protein. patsnap.com Unlike covalent inhibitors, it does not form a permanent, irreversible bond. patsnap.comiwmf.com This non-covalent interaction allows the drug to "hop on and off" the BTK protein, a process of binding, unbinding, and rebinding. iwmf.comjhoponline.com this compound binds within the adenosine (B11128) triphosphate (ATP) binding pocket of the BTK enzyme. nih.govlilly.com This reversible binding is a key feature that provides advantages in terms of overcoming resistance. patsnap.com
Distinction from Covalent BTK Inhibitors (e.g., lack of C481 interaction)
First-generation BTK inhibitors, such as ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib, are covalent inhibitors. iwmf.comashpublications.org They work by forming a permanent bond with a specific cysteine residue at position 481 (C481) within the BTK active site. iwmf.comjhoponline.comashpublications.org This covalent binding irreversibly deactivates the enzyme. jhoponline.com However, a common mechanism of acquired resistance to these drugs is a mutation at the C481 residue, most often C481S. ashpublications.org This mutation prevents the covalent inhibitor from binding effectively, leading to reactivation of BTK signaling and disease progression. iwmf.comashpublications.org
This compound's mechanism is fundamentally different. It binds to BTK in the ATP-binding site but does so at a distance from the C481 residue, with no direct interaction. nih.govashpublications.org This non-covalent binding is independent of the C481 residue, meaning this compound can effectively inhibit both wild-type (unmutated) BTK and BTK with C481 mutations. iwmf.comjhoponline.comlilly.com X-ray crystallography has confirmed that this compound complexes within the ATP-binding site of both wild-type and C481S-mutated BTK. ashpublications.org
Impact on BTK Phosphorylation and Conformation (e.g., Y223, Y551, closed inactive conformation)
This compound's binding has a unique impact on the structure and activation state of the BTK enzyme. It potently inhibits the autophosphorylation of BTK at tyrosine 223 (Y223). nih.govashpublications.org More distinctly, this compound also prevents the phosphorylation of tyrosine 551 (Y551) in the activation loop, a step carried out by upstream kinases. nih.govaacrjournals.org This is a key difference from covalent inhibitors, which inhibit Y223 phosphorylation but have minimal effect on Y551 phosphorylation. nih.govaacrjournals.org
This differential effect on phosphorylation is linked to the conformation of the BTK enzyme. Biophysical studies suggest that this compound stabilizes BTK in a "closed," inactive conformation. nih.govaacrjournals.org In contrast, covalent inhibitors tend to shift BTK toward an open conformation. aacrjournals.org By locking BTK in an inactive state, this compound prevents its activation by upstream signals. nih.govaacrjournals.org This stabilization is further evidenced by the higher melting temperature of BTK when bound to this compound compared to when bound to covalent inhibitors. nih.govnih.gov
Downstream Signaling Pathway Inhibition (e.g., PLCγ2, AKT, NF-κB, apoptosis induction, cell growth inhibition)
By inhibiting BTK activity, this compound effectively blocks the entire downstream signaling cascade that relies on it. patsnap.compatsnap.com This includes the suppression of key signaling molecules such as phospholipase C gamma 2 (PLCγ2), AKT, and nuclear factor-kappa B (NF-κB), which are crucial for B-cell survival and proliferation. patsnap.compatsnap.commdpi.com For instance, this compound has been shown to inhibit the phosphorylation of PLCγ2 at residue Y1217. nih.gov The ultimate consequence of shutting down these pro-survival pathways is the induction of apoptosis (programmed cell death) and the inhibition of cell growth in malignant B-cells. patsnap.com
Preclinical Characterization of this compound
In Vitro Potency and Selectivity (e.g., BTK and C481-mutant BTK)
Preclinical studies have demonstrated that this compound is a highly potent and selective inhibitor of BTK. In enzymatic assays, it inhibits both wild-type BTK and BTK with the C481S resistance mutation with similar, low-nanomolar potency. jhoponline.comnih.gov This equipotent inhibition confirms its ability to overcome the most common mechanism of resistance to covalent inhibitors. ashpublications.org
Cell-based assays have further validated these findings. In HEK293 cells engineered to express either wild-type BTK or C481S-mutant BTK, this compound effectively inhibited BTK phosphorylation with low nanomolar IC₅₀ values, while the covalent inhibitor ibrutinib lost its efficacy against the C481S mutant. nih.gov
This compound also exhibits high selectivity for BTK over other kinases in the human kinome. nih.gov In one analysis, it was found to be over 300 times more selective for BTK compared to 98% of other kinases tested, which may limit off-target activity. lilly.commdpi.com The only kinases affected with less than 20-fold selectivity relative to BTK are HER4 and BRK. ashpublications.org This high degree of selectivity is a key attribute, potentially leading to fewer off-target side effects.
Table 1: In Vitro Potency of this compound Against Wild-Type and C481S-Mutant BTK
| Assay Type | Target | This compound IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) | Source |
|---|---|---|---|---|
| Radiometric Enzyme Assay | Wild-Type BTK | 3.2 | - | nih.gov |
| Radiometric Enzyme Assay | BTK C481S | 1.4 | - | nih.gov |
| Cellular Phospho-BTK (HEK293) | Wild-Type BTK | 4.2 | 2.3 | nih.gov |
| Cellular Phospho-BTK (HEK293) | BTK C481S | 16 | >300 | nih.gov |
| Cellular BTK Autophosphorylation (Y223) | Wild-Type BTK | 3.68 | - | targetmol.com |
| Cellular BTK Autophosphorylation (Y223) (CLL PBMCs) | Wild-Type BTK | 2.3 (average) | - | nih.gov |
| Cellular PLCγ2 Phosphorylation (Ramos RA1 cells) | Downstream Signaling | 9.1 | - | nih.gov |
| Cellular PLCγ2 Phosphorylation (REC-1 cells) | Downstream Signaling | 51.7 | - | nih.gov |
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Ibrutinib |
| Acalabrutinib |
| Zanubrutinib |
| Venetoclax (B612062) |
| Orelabrutinib |
| Tirabrutinib |
| Vecabrutinib |
| Fenebrutinib |
| Nemtabrutinib |
| Tolebrutinib |
In Vivo Efficacy in Human Lymphoma Xenograft Models (e.g., tumor growth inhibition)
The antitumor activity of this compound has been confirmed in various in vivo human lymphoma xenograft models, where it has been shown to significantly inhibit tumor growth in a dose-dependent manner. nih.govfda.gov.twhematologyandoncology.net Studies using mouse xenograft models of human ABC-DLBCL and MCL have demonstrated that oral administration of this compound leads to significant tumor growth inhibition (TGI) and is well-tolerated. nih.govfda.gov.tw
In an OCI-Ly10 DLBCL xenograft model, this compound treatment resulted in substantial TGI. nih.gov Similarly, in the TMD8 ABC-DLBCL xenograft model, this compound showed dose-dependent TGI, achieving 101% TGI (indicating tumor regression) at a dose of 30 mg/kg administered twice daily. nih.gov The compound's efficacy is not limited to wild-type BTK, as it also significantly inhibits tumor growth and induces tumor regressions in DLBCL models expressing the C481S resistance mutation. nih.govfda.gov.tw In a TMD8 BTK C481S xenograft model, treatment led to tumor regressions of -29% and -48% at doses of 10 and 30 mg/kg twice daily, respectively. nih.gov
Efficacy has also been demonstrated in MCL xenograft models. In the REC-1 model, this compound achieved up to 84% TGI and even tumor regression at higher doses. nih.gov Furthermore, in a venetoclax-resistant MCL xenograft model (Mino-venetoclax-R), combination treatment with this compound and venetoclax almost completely prevented tumor growth, demonstrating its potential to overcome resistance. haematologica.org
The table below details the in vivo efficacy of this compound in various human lymphoma xenograft models.
DLBCL: Diffuse Large B-cell Lymphoma; ABC-DLBCL: Activated B-cell like DLBCL; MCL: Mantle Cell Lymphoma; WT: Wild-Type; BID: Twice daily.
Clinical Efficacy of Pirtobrutinib in B Cell Malignancies
Pirtobrutinib Monotherapy in Relapsed/Refractory Settings
Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL)
This compound has shown considerable efficacy in heavily pretreated patients with CLL and SLL.
| Patient Population | Overall Response Rate (ORR) | Reference |
|---|---|---|
| Prior BTKi-Intolerant | 76.9% | nih.govhaematologica.orglymphomahub.com |
| BTKi-Naïve | 91.4% | onclive.com |
This compound was specifically designed to reestablish BTK inhibition in patients who have developed resistance to covalent BTK inhibitors. nih.govbjh.be The BRUIN trial demonstrated its efficacy in this challenging patient population. In 247 patients with CLL/SLL previously treated with a covalent BTK inhibitor, the ORR was 73.3%, which increased to 82.2% when including partial responses with lymphocytosis. nih.govbjh.beoncnursingnews.com Notably, in a subset of 100 patients who had received both a BTK inhibitor and a BCL2 inhibitor like venetoclax (B612062), the ORR was 70.0%. nih.govoncnursingnews.comcllsociety.org This highlights this compound's potential in a heavily pretreated and multi-refractory setting. cllsociety.orgonclive.com
Efficacy of this compound in Covalent BTK Inhibitor-Pretreated CLL/SLL (BRUIN Trial)
| Patient Group | Overall Response Rate (ORR) | ORR (including PR with lymphocytosis) | Reference |
|---|---|---|---|
| All cBTKi-Pretreated (n=247) | 73.3% | 82.2% | nih.govbjh.beoncnursingnews.com |
| Pretreated with cBTKi and BCL2 inhibitor (n=100) | 70.0% | 79.0% | nih.govoncnursingnews.comcllsociety.org |
In the BRUIN CLL-321 phase 3 trial, which enrolled patients with CLL/SLL previously treated with a covalent BTK inhibitor, this compound showed a superior median progression-free survival (PFS) of 14.0 months compared to 8.7 months for those receiving the investigator's choice of idelalisib (B1684644) plus rituximab (B1143277) or bendamustine (B91647) plus rituximab. targetedonc.com This represented a 46% reduction in the risk of disease progression or death. bloodcancerstoday.com In the BRUIN phase 1/2 study, the median PFS for all patients who had previously received a covalent BTK inhibitor was 19.4 months. onclive.com For patients who were BCL-2 inhibitor-naive, the median PFS was 23.0 months, while for those who were BCL-2 inhibitor-exposed, it was 15.9 months. onclive.com In patients intolerant to a prior BTKi, the median PFS with this compound was 28.4 months. nih.govhaematologica.org
Progression-Free Survival (PFS) with this compound in CLL/SLL
| Trial/Patient Cohort | Median PFS | Reference |
|---|---|---|
| BRUIN CLL-321 (cBTKi-pretreated) | 14.0 months | targetedonc.com |
| BRUIN Phase 1/2 (cBTKi-pretreated, all) | 19.4 months | onclive.com |
| BRUIN Phase 1/2 (cBTKi-pretreated, BCL2i-naïve) | 23.0 months | onclive.com |
| BRUIN Phase 1/2 (cBTKi-pretreated, BCL2i-exposed) | 15.9 months | onclive.com |
| BRUIN Phase 1/2 (Prior BTKi-intolerant) | 28.4 months | nih.govhaematologica.org |
This compound has demonstrated consistent efficacy across various high-risk genomic subgroups of CLL/SLL. ascopost.com In the BRUIN CLL-321 trial, the PFS benefit of this compound was observed in patients with TP53 mutations and/or 17p deletions, unmutated IGHV, and complex karyotype. ascopubs.orgascopubs.org A high proportion of patients enrolled in this study presented with these high-risk features, underscoring the challenging nature of the patient population. ascopost.comtargetedonc.com Specifically, the hazard ratio for PFS with this compound was 0.59 for patients with TP53 mutation and/or del(17p), 0.61 for those with unmutated IGHV, and 0.37 for those with a complex karyotype, indicating a consistent treatment benefit. ascopubs.orgascopubs.org
Progression-Free Survival Outcomes
Mantle Cell Lymphoma (MCL)
This compound monotherapy has also shown durable efficacy in heavily pretreated, relapsed/refractory Mantle Cell Lymphoma (MCL), including in patients previously treated with a covalent BTK inhibitor. ascopubs.org In the BRUIN trial, for 90 patients with cBTKi-pretreated MCL, the ORR was 57.8%, with 20.0% achieving a complete response. ascopubs.org Updated findings from this trial on the same number of patients reported an ORR of 56.7%, with 18.9% complete responses. cancernetwork.com The median duration of response was 21.6 months in one analysis and 17.6 months in another. ascopubs.orgcancernetwork.com The median PFS was reported as 7.4 months. ascopubs.orgcancernetwork.com
For patients with MCL who were intolerant to a prior BTKi, the ORR with this compound was 81.0%, with 42.9% achieving a complete response. haematologica.orglymphomahub.com
Efficacy of this compound Monotherapy in Relapsed/Refractory MCL
| Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |
|---|---|---|---|---|---|
| cBTKi-Pretreated (n=90) | 57.8% | 20.0% | 21.6 months | 7.4 months | ascopubs.org |
| cBTKi-Pretreated (n=90, updated) | 56.7% | 18.9% | 17.6 months | 7.4 months | cancernetwork.com |
| Prior BTKi-Intolerant (n=21) | 81.0% | 42.9% | Not Estimable | Not Estimable | haematologica.orglymphomahub.com |
Duration of Response and Overall Survival in cBTKi-Exposed MCL
Other B-cell Malignancies
In the BRUIN study, this compound has shown promising activity in patients with relapsed or refractory Waldenström Macroglobulinemia (WM). An analysis of 80 WM patients, including 63 who had previously received a covalent BTK inhibitor, demonstrated a major response rate (MRR) of 71.3% for the entire cohort. iwmf.comonclive.com
For the 63 patients pretreated with a covalent BTK inhibitor, the MRR was 66.7%, which included a very good partial response (VGPR) rate of 23.8% and a partial response (PR) rate of 42.9%. onclive.com In the 17 patients who were BTK inhibitor-naïve, the MRR was 88.2%. iwmf.comonclive.com The efficacy of this compound was also observed in patients with MYD88-negative disease, a less common subtype of WM, with an MRR of 85.7% in a small subgroup of seven patients. cancernetwork.com The median progression-free survival (PFS) for those treated with a prior BTK inhibitor was 19.4 months. onclive.comcancernetwork.com
Table 3: Efficacy of this compound in Waldenström Macroglobulinemia (BRUIN Trial)
| Patient Cohort | Number of Patients | Major Response Rate (MRR) | VGPR + PR Rate | Citation |
|---|---|---|---|---|
| Overall WM | 80 | 71.3% | - | iwmf.comonclive.com |
| Prior cBTKi | 63 | 66.7% | 23.8% (VGPR) + 42.9% (PR) | onclive.com |
| BTKi-Naïve | 17 | 88.2% | - | iwmf.comonclive.com |
| MYD88-Negative | 7 | 85.7% | - | cancernetwork.com |
This compound has also been evaluated in patients with relapsed or refractory Marginal Zone Lymphoma (MZL). In a cohort of 36 MZL patients from the BRUIN study, the ORR was 50% (95% CI, 32.9-67.1), with one patient (2.8%) achieving a complete response and 17 patients (47.2%) achieving a partial response. ashpublications.org
Table 4: Efficacy of this compound in Marginal Zone Lymphoma (BRUIN Trial)
| Efficacy Endpoint | Result | 95% Confidence Interval | Citation |
|---|---|---|---|
| Overall Response Rate (ORR) | 50% | 32.9 - 67.1 | ashpublications.org |
| ORR in prior cBTKi-treated | 46.2% | 26.6 - 66.6 | ashpublications.org |
| Median Duration of Response (DoR) | 12.7 months | 5.6 - Not Estimable | ashpublications.org |
| Median Progression-Free Survival (PFS) | 16.5 months | 7.43 - 22.1 | ashpublications.org |
| 24-month Overall Survival (OS) Rate | 77.5% | 56.3 - 89.3 | ashpublications.org |
Richter Transformation (RT), a transformation of chronic lymphocytic leukemia (CLL) into an aggressive lymphoma, is a challenging condition with a poor prognosis. This compound has demonstrated activity in this patient population. In a subgroup of 82 patients with RT (in the form of diffuse large B-cell lymphoma) from the BRUIN trial, the ORR was 50.0% (95% CI, 38.7%-61.3%), with a complete response rate of 13.0%. onclive.com
Table 5: Efficacy of this compound in Richter Transformation (BRUIN Trial)
| Efficacy Endpoint | Result | 95% Confidence Interval | Citation |
|---|---|---|---|
| Overall Response Rate (ORR) | 50.0% | 38.7 - 61.3 | onclive.com |
| Complete Response (CR) Rate | 13.0% | - | onclive.com |
| Median Duration of Response (DoR) | 7.4 months | 3.1 - 19.1 | onclive.comcllsociety.org |
| Median Overall Survival (OS) | 12.5 months | 6.9 - 20.5 | onclive.comcllsociety.org |
| ORR in prior cBTKi-treated | 45.9% | 33.1 - 59.2 | ashpublications.orgresearchgate.net |
Diffuse Large B-cell Lymphoma (DLBCL)
Richter transformation, which often manifests as the aggressive DLBCL, is a significant challenge in the management of chronic lymphocytic leukemia (CLL), with limited treatment options and a poor prognosis. nih.gov this compound has shown promising activity in this heavily pretreated patient population.
In a subgroup analysis of the phase 1/2 BRUIN trial, 82 patients with Richter transformation, primarily in the form of DLBCL, were treated with this compound. onclive.comashpublications.org The key findings from this cohort are summarized below:
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Overall Response Rate (ORR) | 50.0% | 38.7% - 61.3% |
| Complete Response (CR) | 13.0% | - |
| Partial Response (PR) | 37.0% | - |
| Median Duration of Response (DOR) | 7.4 months | 3.1 - 19.1 months |
| 12-month DOR Rate | 45.9% | 28.3% - 61.8% |
| Median Time to Response | 1.9 months | - |
| Median Overall Survival (OS) | 12.5 months | 6.9 - 20.5 months |
| Median Progression-Free Survival (PFS) | 3.7 months | 2.7 - 4.9 months |
| Data from the BRUIN trial subgroup analysis of patients with Richter transformation (DLBCL). onclive.comashpublications.org |
The study included a significant number of heavily pretreated patients, with 90% having received at least one prior therapy for Richter transformation. ashpublications.org Notably, the ORR was 48.6% in patients who had received previous Richter transformation-directed therapy and 62.5% in those who had not. onclive.com These findings suggest that this compound is a potential treatment option for patients with relapsed or refractory Richter transformation, including those who have previously been treated with covalent BTK inhibitors. nih.govonclive.com
This compound in Earlier Lines of Therapy
The promising results of this compound in later-line settings have prompted investigations into its efficacy in earlier stages of treatment for CLL and Small Lymphocytic Lymphoma (SLL).
Potential for Front-Line Use in CLL/SLL based on Emerging Data
Emerging data suggests that this compound may be highly effective for patients who have not been previously treated with covalent BTK inhibitors, raising the possibility of its use as a front-line therapy. healthtree.org
| High-Risk Feature | Overall Response Rate (ORR) |
| 17p deletion CLL | 100% |
| TP53-mutated CLL | 85.7% |
| Unmutated IGHV CLL | 90.0% |
| Complex karyotype CLL | 100% |
| Data from a study of this compound in covalent BTK inhibitor-naïve patients. healthtree.org |
At a 24-month follow-up, 81.8% of patients maintained cancer control, and 88% were still alive. healthtree.org These findings underscore the potential of this compound as a first-line treatment for CLL/SLL, a hypothesis that is being rigorously tested in the ongoing phase 3 trials. healthtree.org
On-Target BTK Mutations
Acquired mutations in the BTK gene are a primary driver of resistance to this compound. These mutations typically cluster within the kinase domain of the BTK protein, interfering with this compound's ability to bind and inhibit its function. mdpi.comesmo.orgmdpi.com
Unlike covalent BTK inhibitors, which are rendered ineffective by mutations at the C481 residue, resistance to this compound is characterized by the emergence of mutations at other locations within the BTK kinase domain. nih.govbloodcancerstoday.com These are often referred to as non-C481 mutations.
Data from the BRUIN clinical trial has been instrumental in identifying these resistance mutations. In an analysis of patients with chronic lymphocytic leukemia (CLL) who progressed on this compound, a significant percentage were found to have acquired non-C481 BTK mutations. ashpublications.orgcllsociety.org The most frequently observed of these are "gatekeeper" mutations at the threonine 474 (T474) residue, such as T474I, T474F, T474L, and T474Y. ashpublications.orgdocwirenews.com Another common site of mutation is the leucine (B10760876) 528 (L528) residue, leading to the L528W alteration. ashpublications.orgdocwirenews.com Other less frequent mutations that have been identified include V416L and A428D. ashpublications.orgdocwirenews.com
These mutations are thought to sterically hinder the binding of this compound to the ATP-binding pocket of BTK, thereby reducing the drug's inhibitory effect. mdpi.com For instance, the T474I mutation is located at the "gatekeeper" position, which controls access to the hydrophobic pocket within the kinase domain where this compound binds. Alterations at this site can directly impede drug binding. nih.gov
| Mutation | Location | Significance |
|---|---|---|
| T474I/F/L/Y | Gatekeeper residue | Frequently observed in patients with acquired resistance. ashpublications.orgdocwirenews.com |
| L528W | Kinase domain | A common mutation conferring resistance to this compound. ashpublications.orgdocwirenews.com |
| V416L | Kinase domain | Identified in patients with this compound resistance. ashpublications.orgdocwirenews.com |
| A428D | Kinase domain | A mutation associated with resistance to this compound. ashpublications.orgdocwirenews.comnih.gov |
Interestingly, some of the mutations that confer resistance to this compound, such as L528W, have been shown to impair the kinase activity of the BTK protein. ashpublications.orgonclive.com This seems counterintuitive, as BTK signaling is crucial for B-cell survival. However, it is hypothesized that these kinase-impaired mutants may still provide a survival advantage in the presence of this compound by altering downstream signaling pathways or through other, as yet uncharacterized, mechanisms. ashpublications.orgonclive.com Despite reduced kinase function, these mutated cells can still exhibit reactivated BCR signaling. nih.gov
This compound is effective against CLL cells harboring the C481S mutation, which is the most common mechanism of resistance to covalent BTK inhibitors. nih.govbloodcancerstoday.com Clinical studies have shown that upon treatment with this compound, there is often a decrease or complete clearance of the BTK C481-mutant clones. cllsociety.orgdocwirenews.comonclive.com However, this can be followed by the emergence and expansion of new clones carrying non-C481 BTK mutations. docwirenews.comonclive.com
Next-generation sequencing of patient samples taken at baseline and at the time of disease progression has revealed that many of these non-C481 mutations may pre-exist at a very low frequency before the start of this compound therapy, suggesting they may have emerged during prior treatment with covalent BTK inhibitors. onclive.comtargetedonc.com this compound treatment then provides the selective pressure that allows these minor clones to expand and become the dominant, resistant population. haematologica.org
Off-Target Resistance Mechanisms
In a substantial number of patients who develop resistance to this compound, no on-target BTK mutations are identified, pointing to the existence of off-target resistance mechanisms. docwirenews.comonclive.com These mechanisms involve mutations in genes that are downstream of BTK in the BCR signaling pathway or in other pathways that can promote cell survival.
Phospholipase C gamma 2 (PLCγ2) is a critical signaling molecule that acts directly downstream of BTK. esmo.orgnih.gov Activating mutations in the PLCG2 gene can render B-cells less dependent on BTK signaling for their survival and proliferation. esmo.orgnih.gov These mutations have been identified as a mechanism of resistance to both covalent and non-covalent BTK inhibitors. mdpi.comashpublications.org
In the context of this compound resistance, acquired PLCG2 mutations have been observed in patients who progress on therapy. mdpi.comashpublications.org These mutations can allow the BCR pathway to remain active despite the effective inhibition of BTK by this compound.
Mechanisms of Resistance to Pirtobrutinib
On-Target (BTK-Dependent) and Off-Target (BTK-Independent) Acquired Resistance
Resistance to this compound can be broadly categorized into on-target mechanisms, which involve new mutations in the BTK gene, and off-target or BTK-independent mechanisms. The latter involves genetic alterations in other genes or the activation of alternative signaling pathways that circumvent the need for BTK signaling.
Genomic analyses from the pivotal phase 1/2 BRUIN trial have provided significant insights into the role of non-BTK mutations in the context of this compound resistance. These studies assessed the mutational landscape of patients with chronic lymphocytic leukemia (CLL) at baseline (before starting this compound) and again at the time of disease progression.
The data reveal that mutations in several key genes, other than BTK, were already present in a notable fraction of patients before they even began treatment with this compound. These baseline mutations, found in patients who had been previously treated with covalent BTK inhibitors and subsequently progressed on this compound, include alterations in genes such as TP53, SF3B1, ATM, NOTCH1, and BCL2. cancernetwork.comonclive.comashpublications.orgdocwirenews.com The presence of mutations in genes like TP53 and NOTCH1 is often associated with more aggressive disease phenotypes and broader genomic instability, which may contribute to treatment resistance. onclive.com
Upon progression on this compound, the most frequently acquired non-BTK mutation was in TP53, observed in 14% of patients. docwirenews.comtargetedonc.comnih.gov Acquired mutations were also identified in PLCG2 (a downstream signaling molecule from BTK), PIK3CA, and BCL2. cancernetwork.comashpublications.org These findings suggest that while this compound effectively targets BTK, the cancer cells can evolve by acquiring or expanding clones with mutations in other cancer-related genes that promote survival and proliferation through alternative pathways.
The table below summarizes the prevalence of common non-BTK mutations at baseline in CLL patients from the BRUIN study who later experienced disease progression on this compound.
| Gene | Prevalence at Baseline (%) | Reference |
|---|---|---|
| TP53 | 48% - 49% | cancernetwork.comonclive.comashpublications.orgdocwirenews.com |
| SF3B1 | 18% - 35% | cancernetwork.comonclive.comashpublications.orgdocwirenews.com |
| ATM | 23% - 27% | cancernetwork.comonclive.comashpublications.orgdocwirenews.com |
| NOTCH1 | 20% | cancernetwork.comonclive.comashpublications.orgdocwirenews.com |
| BCL2 | 9% | cancernetwork.comonclive.comashpublications.org |
A crucial observation from clinical studies is that a significant subset of patients who develop resistance to this compound do so without any detectable acquired mutations in the BTK gene or other commonly screened genes. onclive.comjwatch.org In the BRUIN trial, approximately half of the patients who progressed did not acquire a BTK mutation, and about 29-32% of patients had no identifiable acquired mutations at all within the 74-gene panel used for sequencing. cancernetwork.comdocwirenews.comnih.gov This strongly indicates the existence of alternative, currently unidentified, or non-genetic mechanisms of resistance.
Research points to several potential alternative resistance pathways:
Reactivation of BCR Signaling: Despite the presence of this compound, resistance can be associated with the reactivation of the B-cell receptor (BCR) pathway. nih.gov Studies have shown that at the time of disease progression, there is evidence of increased phosphorylation of downstream signaling proteins like AKT and ERK, suggesting the pathway has found a way to bypass the BTK blockade. jwatch.orgnih.govmdpi.com
Kinase-Independent BTK Signaling: A novel mechanism may involve "kinase-dead" BTK mutants. nih.govashpublications.org In this scenario, a mutation renders the BTK protein catalytically inactive, yet it can still function as a scaffold to activate downstream signaling, potentially by recruiting other kinases like HCK. nih.govashpublications.org
Activation of Parallel Pathways: Cancer cells may develop dependence on parallel signaling pathways to survive. One such proposed mechanism is the activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway, which could provide BTK-independent survival signals. ashpublications.org
The distribution of resistance mechanisms observed in patients progressing on this compound highlights the complexity of the challenge.
| Resistance Profile | Proportion of Patients (%) | Reference |
|---|---|---|
| Acquired BTK Mutations | 44% - 51% | onclive.comdocwirenews.comnih.gov |
| Acquired Non-BTK Mutations Only | 24% | onclive.com |
| No Identifiable Acquired Mutations | 29% - 32% | onclive.comcancernetwork.comdocwirenews.comnih.gov |
The diversity of these escape routes underscores the need for comprehensive genomic and functional analyses to fully understand and overcome this compound resistance, potentially through combination therapies that target these alternative pathways. onclive.comjwatch.org
Combination Therapies with Pirtobrutinib
Rationale for Combination Strategies
The primary rationale for combining pirtobrutinib with other drugs is to target cancer cells through multiple, often complementary, mechanisms of action. This approach can potentially lead to synergistic antitumor effects, deeper and more durable responses, and may help to prevent or delay the emergence of treatment resistance. haematologica.org For instance, while this compound effectively inhibits the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells, combining it with agents that induce apoptosis (programmed cell death) through different pathways can create a more comprehensive attack on the cancer. nih.govmdpi.com
Furthermore, the favorable tolerability profile of this compound suggests its suitability for use in combination regimens without causing overlapping toxicities that might be seen with more toxic chemotherapy agents. nih.govashpublications.org This allows for the exploration of all-oral, targeted therapy combinations that can be administered for a fixed duration, potentially minimizing long-term side effects and improving quality of life. bloodcancerstoday.com The development of resistance to single-agent therapies, including both covalent BTK inhibitors and this compound itself, underscores the need for effective combination strategies to provide more robust and lasting disease control. mdpi.comashpublications.org
This compound in Combination with BCL-2 Inhibitors (e.g., Venetoclax)
The combination of this compound with B-cell lymphoma-2 (BCL-2) inhibitors, such as venetoclax (B612062), is a particularly promising strategy. BCL-2 is a key protein that prevents apoptosis, and its inhibition by venetoclax directly induces cancer cell death. cancer.gov This mechanism is distinct from but complementary to the action of this compound, providing a strong basis for their combined use.
Preclinical Synergy in MCL Models
Preclinical studies in mantle cell lymphoma (MCL) models have provided a strong proof-of-concept for the combination of this compound and venetoclax. nih.gov Research has demonstrated that this combination has a greater antitumor effect than either drug used alone in various MCL models, both in laboratory cell lines (in vitro) and in animal models (in vivo). nih.gov These findings supported the initiation of clinical trials to investigate this promising combination in patients. nih.gov Transcriptome profiling in these preclinical models revealed that the combination significantly downregulated gene expression signatures associated with oncogenic pathways like MYC and mTORC1 signaling, as well as metabolic pathways crucial for cancer cell survival. haematologica.org
Clinical Trial Results (e.g., Phase 1b/2 studies in CLL/SLL, MCL, RT)
Clinical studies have begun to validate the preclinical promise of combining this compound with venetoclax.
MCL: Several clinical trials are actively investigating the combination of this compound and venetoclax in patients with R/R MCL. clinicaltrials.govmedicalnewstoday.com One phase II study is specifically designed to determine if this combination can effectively control the disease in this patient population. clinicaltrials.gov
Richter's Transformation (RT): this compound monotherapy has shown activity in patients with Richter's transformation, a rare and aggressive transformation of CLL. cllsociety.org Based on this, and the rationale of combining different targeted agents, this compound is being studied in combination with venetoclax and the anti-CD20 antibody obinutuzumab for patients with RT. mdpi.comcancer.govclinicaltrials.gov
Ongoing Phase III Trials with Venetoclax and Rituximab (B1143277)
Building on the encouraging results from earlier phase studies, a major phase III clinical trial, BRUIN CLL-322, is underway. ascopubs.orgnih.govclinicaltrials.govashpublications.org This global, randomized, open-label study is comparing a fixed-duration triplet therapy of this compound, venetoclax, and rituximab (PVR) against the standard two-drug regimen of venetoclax and rituximab (VR) in patients with previously treated CLL/SLL. ascopubs.orgnih.govclinicaltrials.govmdanderson.org A key aspect of this trial is that it is designed to enroll a patient population highly relevant to current clinical practice, with a requirement that at least 80% of participants have been previously treated with a covalent BTK inhibitor. nih.govashpublications.org The primary goal of the BRUIN CLL-322 trial is to determine if adding this compound to the venetoclax and rituximab backbone can lead to longer progression-free survival. ascopubs.org
BRUIN CLL-322 Trial Details
| Trial Identifier | Phase | Status | Interventions | Patient Population | Primary Endpoint |
|---|
This compound in Combination with Anti-CD20 Monoclonal Antibodies (e.g., Rituximab, Obinutuzumab)
The combination of this compound with anti-CD20 monoclonal antibodies is another key area of investigation. ashpublications.org These antibodies, such as rituximab and obinutuzumab, work by targeting the CD20 protein on the surface of B-cells, leading to their destruction by the immune system. cancer.govcancer.gov
Clinical trials are evaluating this compound in combination with:
Rituximab: For patients with newly diagnosed low or intermediate-risk MCL and for those with newly diagnosed marginal zone lymphoma. cancer.govcancer.govpatsnap.com
Obinutuzumab: As part of a triplet combination with venetoclax for previously untreated CLL and for Richter's transformation. cancer.govclinicaltrials.govlls.org
The debate on the benefit of adding an anti-CD20 antibody to a BTK inhibitor has been ongoing. While adding rituximab to ibrutinib (B1684441) did not show a benefit in two large studies, the combination of obinutuzumab with acalabrutinib (B560132) was found to be superior to acalabrutinib alone. ashpublications.org This has led to continued interest in exploring these combinations with the newer, non-covalent BTK inhibitor this compound. ashpublications.org
Investigational Combinations with Other Novel Immunotherapeutic and Molecular-Targeted Agents
The potential of this compound extends to combinations with a range of other novel agents. patsnap.com Research is ongoing to explore its use with other immunotherapies and molecularly targeted drugs to further improve outcomes. patsnap.com
Investigational combinations include:
Bispecific Antibodies: Agents like glofitamab are being studied in combination with this compound for R/R MCL. medicalnewstoday.compatsnap.com
Other Targeted Agents: There is interest in combining this compound with BTK degraders or other novel agents in clinical trials. onclive.com
Multiple Myeloma: In the context of multiple myeloma, there is a rationale for combining this compound with proteasome inhibitors or monoclonal antibodies like daratumumab. patsnap.com
Waldenström Macroglobulinemia: Future trials are expected to evaluate this compound in combination therapies for this disease as well. iwmf.com
These combination studies are expected to advance the field of personalized medicine by tailoring treatment regimens based on the specific biology of the tumor and individual patient characteristics. patsnap.com
Chimeric Antigen Receptor (CAR) T-cell Therapy
The integration of this compound with Chimeric Antigen Receptor (CAR) T-cell therapy is an area of active research, exploring its utility in different phases of this advanced immunotherapy. CAR T-cell therapy involves modifying a patient's own T-cells to recognize and attack cancer cells. hematologyandoncology.net
Sequencing, Bridging, and Post-CAR T Failure
This compound's role in the context of CAR T-cell therapy is multifaceted, with studies evaluating its use before, during, and after this cellular therapy. targetedonc.comtargetedonc.comoncozine.com
Bridging Therapy: this compound is being explored as a bridging therapy to control disease while CAR T-cells are being manufactured. clinicaloptions.commedscape.comyoutube.com This is a critical period where patients can experience disease progression. An analysis from a phase I/II study of LV20.19 CAR T-cell therapy indicated that this compound could be safely used as a bridging treatment without negatively impacting the CAR T-cell immunophenotype, response, or safety. clinicaloptions.com There is also a phase 2 clinical trial (NCT06553872) investigating the combination of brexucabtagene autoleucel (a CD19-directed CAR T-cell therapy) and this compound for relapsed or refractory mantle cell lymphoma (MCL). centerwatch.comctsearchsupport.org In this trial, patients may receive this compound as a "holding therapy" for less than two months while awaiting CAR T-cell evaluation. centerwatch.com
Improving T-cell Fitness: Preclinical data suggests that BTK inhibition can have immunomodulatory effects that may enhance anti-lymphoma immune responses. ashpublications.org Some research indicates that patients who receive this compound as a bridge to CAR T-cell therapy may see improvements in the quality of the T-cells produced for the therapy. youtube.com This has led to the development of a phase one combination study of this compound with a dual-targeted 20/19 CAR. youtube.com
Post-CAR T Failure: For patients whose disease relapses after CAR T-cell therapy, this compound is being investigated as a subsequent treatment option. targetedonc.comtargetedonc.comoncozine.com The rationale is that this compound's mechanism of action is independent of the CAR T-cell target (like CD19) and could be effective in patients who have developed resistance to CAR T-cell therapy. nih.govnih.gov
Maintenance Therapy: Another potential application is the use of this compound as maintenance therapy after CAR T-cell treatment to prolong the duration of response. youtube.com
The decision to use this compound or CAR T-cell therapy, and in what sequence, often depends on various factors including the patient's prior treatments, genetic profile of the disease, and the timing of progression. onclive.com For patients with double-refractory chronic lymphocytic leukemia (CLL), both this compound and lisocabtagene maraleucel (a CAR T-cell therapy) are considered viable options. hematologyandoncology.net
Table 1: Clinical Trials of this compound in Combination with CAR T-cell Therapy
| Trial ID | Phase | Status | Intervention | Condition |
|---|---|---|---|---|
| NCT06553872 | 2 | Recruiting | Brexucabtagene autoleucel, this compound | Mantle Cell Lymphoma |
| Phase 1/2 Study | 1/2 | --- | This compound, LV20.19 CAR T-cell therapy | Relapsed/Refractory Lymphoma |
Bispecific and Trispecific Antibodies
The combination of this compound with bispecific and trispecific antibodies represents a promising strategy in cancer immunotherapy. These antibodies are engineered to engage two or three different targets simultaneously, often bridging a patient's T-cells to cancer cells to facilitate tumor killing. ashpublications.org
There is a strong rationale for combining this compound with these antibody-based therapies. BTK inhibition has been shown to have immunomodulatory effects that may potentiate the anti-lymphoma immune responses induced by bispecific antibodies. ashpublications.org this compound may also help overcome T-cell dysfunction that can occur in diseases like CLL, thereby enhancing the efficacy of T-cell-directed therapies. esmo.org
Several clinical trials are underway to evaluate these combinations:
Glofitamab: A multicenter, phase 2 study (NCT06252675) is evaluating the combination of this compound with glofitamab, a CD20xCD3 bispecific antibody, in patients with relapsed or refractory MCL. ashpublications.orgbloodcancerstoday.com The trial is designed based on the single-agent activity of both drugs and the potential for synergistic effects due to this compound's immunomodulatory properties and the largely non-overlapping toxicities of the two agents. ashpublications.org Another phase 2 trial is investigating glofitamab alone or in combination with this compound, polatuzumab vedotin, or atezolizumab in Richter's Transformation. clinicaltrials.gov
Mosunetuzumab: A phase II trial (PROMOTE-FL) is testing the efficacy of this compound combined with mosunetuzumab, another bispecific antibody, for the treatment of relapsed or refractory follicular lymphoma. cancer.gov The study hypothesizes that this compound may improve the efficacy and safety of T-cell-based therapies like mosunetuzumab by enhancing T-cell fitness and reducing inflammation. cancer.gov
Epcoritamab: A clinical trial is studying the combination of epcoritamab, a bispecific antibody, with other anticancer therapies, including this compound, in patients with B-cell Non-Hodgkin's lymphoma. clinicaltrials.eu
The potential for combining this compound with bispecific and even trispecific antibodies is an area of active exploration, with the expectation that such combinations could become a valuable treatment approach for various B-cell malignancies. targetedonc.comtargetedonc.comoncozine.com
Table 2: Clinical Trials of this compound with Bispecific Antibodies
| Trial ID | Phase | Status | Intervention | Condition |
|---|---|---|---|---|
| NCT06252675 | 2 | --- | This compound, Glofitamab, Obinutuzumab | Mantle Cell Lymphoma |
| Ph2 Study | 2 | --- | This compound, Glofitamab, Polatuzumab vedotin, Atezolizumab | Richter's Transformation |
| PROMOTE-FL | 2 | In review | This compound, Mosunetuzumab | Follicular Lymphoma |
Table 3: Compound Names
| Compound Name |
|---|
| Acalabrutinib |
| Atezolizumab |
| Bendamustine (B91647) |
| Brexucabtagene autoleucel |
| Epcoritamab |
| Glofitamab |
| Ibrutinib |
| Idelalisib (B1684644) |
| Isatuximab |
| Lenalidomide |
| Lisocabtagene maraleucel |
| Mosunetuzumab |
| Nab-paclitaxel |
| Nemtabrutinib |
| Obinutuzumab |
| This compound |
| Polatuzumab vedotin |
| Pomalidomide |
| Rituximab |
| Tafasitamab-cxix |
| Talquetamab |
| Teclistamab |
| Tirabrutinib |
| Tocilizumab |
| Vecabrutinib |
| Venetoclax |
Future Directions and Research Perspectives
Refining Pirtobrutinib's Role within the BTK Inhibitor Landscape
This compound's development was spurred by the need to overcome the limitations of covalent BTK inhibitors, primarily the development of resistance through mutations at the C481 binding site. ashpublications.org this compound's ability to bind to BTK independently of the C481 residue gives it a distinct advantage in patients with these mutations. onclive.com
Future research will focus on several key areas:
Head-to-Head Comparisons: Phase 3 clinical trials are underway to directly compare this compound with covalent BTK inhibitors in various settings, including both treatment-naive and relapsed/refractory patient populations. ashpublications.orgpatsnap.comonclive.com The BRUIN-CLL-314 trial, for instance, is comparing this compound to ibrutinib (B1684441) in patients with Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL). patsnap.com These studies will provide crucial data on comparative efficacy and safety, helping to define this compound's position as a first-line or subsequent therapy.
Use in Covalent BTK Inhibitor-Intolerant Patients: Research will continue to evaluate this compound's efficacy and safety in patients who discontinue covalent BTK inhibitors due to adverse events rather than disease progression. Its favorable safety profile suggests it may be a viable option for these patients. ashpublications.org
Sequential Therapy: this compound's unique binding mechanism allows for the potential of sequential treatment with different classes of BTK inhibitors, a novel concept in this therapeutic space. ashpublications.org Further studies will explore the efficacy of using this compound after failure of a covalent BTK inhibitor, and vice-versa, to maximize therapeutic benefit.
Optimal Sequencing of this compound with Other Therapies
The favorable toxicity profile of this compound makes it an attractive candidate for combination therapies. ashpublications.org Research is actively exploring its use with other established and novel agents to improve response rates and durability.
Key combination strategies being investigated include:
BCL-2 Inhibitors: The combination of this compound with venetoclax (B612062), a BCL-2 inhibitor, is a particularly promising area of research. ashpublications.orgnih.gov Preclinical and early clinical data suggest that this combination can lead to deep and durable responses, even in heavily pretreated patients. ashpublications.orgnih.govcllsociety.org The ongoing BRUIN CLL-322 trial is a phase 3 study evaluating this compound plus venetoclax and rituximab (B1143277) versus venetoclax and rituximab in previously treated CLL/SLL. cllsociety.org
Anti-CD20 Monoclonal Antibodies: this compound is being studied in combination with anti-CD20 monoclonal antibodies like rituximab and obinutuzumab. cllsociety.orgclinicaltrials.eucancer.gov These combinations aim to leverage different mechanisms of action to enhance anti-tumor activity.
Other Novel Agents: Future research will likely explore combinations with other emerging therapies, such as CAR T-cell therapies and bispecific antibodies, to address treatment resistance and improve outcomes in high-risk patients. targetedonc.com
Expansion into Broader Clinical Settings (e.g., Non-Malignant Conditions like Immune Thrombocytopenia)
While the primary focus of this compound research has been on B-cell malignancies, its mechanism of action suggests potential applicability in other conditions where B-cells play a pathogenic role. The high selectivity of this compound for BTK could be advantageous in exploring its use in non-malignant conditions. ashpublications.org One such area of interest is immune thrombocytopenia (ITP), an autoimmune disorder characterized by antibody-mediated platelet destruction. BTK is involved in the signaling pathways of B-cells that produce these autoantibodies. By inhibiting BTK, this compound could potentially reduce the production of pathogenic antibodies and ameliorate the disease. Clinical trials would be necessary to evaluate the safety and efficacy of this compound in this and other autoimmune conditions.
Biomarker-Driven Approaches for Patient Selection and Treatment Monitoring
To optimize the use of this compound, identifying biomarkers that predict response or resistance is a critical area of ongoing research. ashpublications.org
Key areas of investigation include:
Genomic Profiling: Comprehensive genomic analysis of tumors before and during treatment can help identify mutations or other genetic alterations associated with sensitivity or resistance to this compound. onclive.com For example, while this compound is effective against the common C481S mutation, understanding other potential resistance mutations is crucial. onclive.com
Minimal Residual Disease (MRD): MRD assessment is being incorporated into clinical trials to evaluate the depth of response to this compound-based therapies. cllsociety.org Achieving undetectable MRD is associated with improved long-term outcomes, and this may become a key endpoint for guiding treatment duration and decisions about consolidation or maintenance therapy. cllsociety.org
Liquid Biopsies: The use of liquid biopsies to monitor for the emergence of resistance mutations in circulating tumor DNA is a promising tool for early detection of treatment failure and could allow for timely intervention with alternative therapies.
Real-World Evidence Studies to Inform Clinical Practice
While clinical trials provide essential data on the efficacy and safety of this compound in a controlled setting, real-world evidence (RWE) studies are crucial for understanding its performance in routine clinical practice. ashpublications.orgashpublications.org These studies can provide valuable insights into:
Treatment Patterns: RWE studies can track how this compound is being used in the real world, including the lines of therapy in which it is prescribed and the characteristics of the patients receiving it. ashpublications.org
Effectiveness in a Broader Population: Real-world data can assess the effectiveness of this compound in a more heterogeneous patient population than is typically enrolled in clinical trials, including older patients and those with more comorbidities. ashpublications.org
Long-Term Safety and Tolerability: RWE can supplement the safety data from clinical trials by capturing adverse events that may occur with longer-term use or in specific patient subgroups.
A real-world study of patients with mantle cell lymphoma (MCL) in the United States who received this compound showed that the real-world population was more heterogeneous, including older patients with poorer performance status, than those in clinical trials. ashpublications.org Another real-world study from a compassionate use program in Europe for patients with relapsed/refractory MCL also demonstrated the safety and efficacy of this compound in a real-world setting. nih.govnih.gov
Long-Term Safety and Efficacy Data Collection
As this compound is a relatively new drug, long-term data on its safety and efficacy are still emerging. ascopubs.org Continuous monitoring and data collection from ongoing clinical trials and post-marketing surveillance are essential. clinicaltrials.govdana-farber.orgclinicaltrials.gov
The phase 1/2 BRUIN study has provided the longest-term data to date. An analysis of patients who received this compound for at least 12 months showed that the therapy continues to have a safety profile that is manageable for long-term administration, with no new or worsening toxicity signals. ascopubs.orgnih.gov The most common treatment-emergent adverse events in this long-term cohort were fatigue, diarrhea, and contusion. ascopubs.orgnih.gov
A master protocol study (J2N-MC-JZNY) has been established to facilitate the long-term follow-up of patients who have completed this compound clinical studies, which will provide crucial information on long-term outcomes. clinicaltrials.govdana-farber.org
Continued Investigation of Resistance Mechanisms and Strategies to Overcome Them
Despite the success of this compound in overcoming resistance to covalent BTK inhibitors, acquired resistance to this compound can still occur. nih.govesmo.org Understanding these resistance mechanisms is a key focus of ongoing research to develop strategies to overcome them.
Genomic analyses of patients who have progressed on this compound have identified several on-target resistance mutations in the BTK kinase domain, distinct from the C481 residue. nih.govjnccn360.org These mutations, such as V416L, A428D, M437R, T474I, and L528W, can confer resistance to both non-covalent and some covalent BTK inhibitors. nih.govesmo.orgjnccn360.org Mutations in the downstream signaling molecule PLCγ2 have also been identified as a mechanism of resistance. nih.govtargetedonc.com
Strategies to overcome this compound resistance may include:
Development of Next-Generation BTK Inhibitors: The identification of new resistance mutations will drive the development of the next generation of BTK inhibitors that can overcome these specific alterations.
Combination Therapies: As discussed earlier, combining this compound with agents that have different mechanisms of action, such as BCL-2 inhibitors, may be an effective strategy to prevent or overcome resistance. ashpublications.orgnih.gov
Targeting Downstream Pathways: Research into therapies that target signaling pathways downstream of BTK, such as the PI3K-Akt-mTOR pathway, may offer alternative therapeutic options for patients who have developed resistance to BTK-directed therapies. nih.gov
Q & A
Q. What distinguishes pirtobrutinib’s mechanism of action from covalent BTK inhibitors, and how does this influence experimental design in B-cell malignancy trials?
this compound is a non-covalent (reversible) BTK inhibitor (BTKi) that avoids irreversible binding to BTK’s cysteine residue, potentially overcoming resistance seen with covalent BTKis like ibrutinib . Methodologically, researchers should design trials to assess efficacy in patients with prior covalent BTKi exposure, focusing on resistance mechanisms (e.g., BTK C481 mutations) via next-generation sequencing (NGS) . Include pharmacokinetic studies to evaluate reversible binding dynamics and dose-response relationships .
Q. What are the key clinical trials evaluating this compound, and how are their primary endpoints structured to address relapsed/refractory (R/R) B-cell malignancies?
The BRUIN trial (NCT03740529) is a pivotal phase 1/2 multicenter study for R/R mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL). The primary efficacy cohort included patients with measurable disease after ≥2 prior therapies, emphasizing objective response rate (ORR) as the primary endpoint . Phase 3 trials (e.g., BRUIN CLL-321) expanded to progression-free survival (PFS) and overall survival (OS) as co-primary endpoints, with stratified randomization to control for prior therapy lines and genetic subtypes .
Q. How are efficacy parameters like ORR and duration of response (DOR) measured in this compound studies, and what statistical methods ensure robustness?
ORR is assessed via Lugano criteria (lymphomas) or iwCLL guidelines (CLL), with independent review committees to minimize bias . DOR and PFS are analyzed using Kaplan-Meier methods, with Cox proportional hazards models to adjust for covariates like prior therapy lines and BTK mutation status . Sensitivity analyses (e.g., competing risk models) address censoring in long-term follow-up data .
Advanced Research Questions
Q. How can researchers address contradictory efficacy findings between this compound and other therapies (e.g., brexucabtagene autoleucel) in R/R MCL?
Matching-adjusted indirect comparisons (MAIC) are critical for cross-trial analyses. For example, this compound showed lower ORR (58%) versus brexucabtagene autoleucel (92%) in R/R MCL, but differences in follow-up time (23.5 vs. 47.5 months) and patient stratification require covariate adjustment . Use inverse probability weighting to balance baseline characteristics and Bayesian models to quantify uncertainty in OS comparisons .
Q. What methodological challenges arise in designing trials for patients with prior covalent BTKi exposure, and how can they be mitigated?
Key challenges include heterogeneity in prior therapies and acquired resistance mechanisms. Stratify patients by BTK mutation status (C481 vs. non-C481) and prior therapy lines . Use adaptive trial designs to permit dose escalation based on early safety/efficacy signals . For translational endpoints, incorporate longitudinal ctDNA profiling to track clonal evolution .
Q. How should researchers analyze discordant survival outcomes (e.g., OS vs. PFS) in this compound trials?
In the BRUIN CLL-321 trial, PFS favored this compound (HR 0.48), but OS data were immature due to high censoring rates . Apply Gray’s test for competing risks (e.g., death from non-progression causes) and use landmark analyses to reduce immortal time bias. Pre-specify interim analyses to update survival estimates as follow-up matures .
Q. What experimental approaches are recommended to investigate this compound resistance in CLL?
Combine ex vivo drug sensitivity assays with multi-omics profiling (e.g., RNA-seq, phosphoproteomics) to identify bypass signaling pathways (e.g., PLCG2, MAPK) . Use patient-derived xenograft (PDX) models to test combination therapies (e.g., this compound + BCL2 inhibitors) in resistant clones .
Q. How can biomarkers predict response to this compound, and what validation frameworks are essential?
Prioritize biomarkers linked to BTK pathway activity (e.g., BTK occupancy, PLCγ2 phosphorylation) . Validate candidates in independent cohorts using multiplex immunofluorescence or flow cytometry. For clinical utility, establish receiver operating characteristic (ROC) curves to define cutoff values for response prediction .
Methodological Recommendations
- For Preclinical Studies : Use BTK-dependent cell lines (e.g., TMD8) and CRISPR-edited models to isolate resistance mechanisms .
- For Clinical Trials : Incorporate centralized molecular profiling to ensure consistent biomarker assessment across multicenter studies .
- For Data Analysis : Pre-specify statistical models to handle censoring and competing risks in survival endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
